5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one
Description
5-{[(2-Methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a benzodiazol-2-one derivative featuring a 2-methoxybenzylamino substituent at the 5-position of the heterocyclic core. Benzodiazol-2-one scaffolds are pharmacologically significant due to their structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors . For example, alkylation of benzodiazol-2-one intermediates with substituted benzyl halides or propargyl bromides is a common strategy to introduce diverse substituents .
The compound is commercially available through suppliers like CymitQuimica, though specific pharmacological data remain unreported .
Properties
IUPAC Name |
5-[(2-methoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-20-14-5-3-2-4-10(14)9-16-11-6-7-12-13(8-11)18-15(19)17-12/h2-8,16H,9H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIJEADSKKCQLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC3=C(C=C2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the following steps:
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Formation of the Benzodiazole Core: : The initial step involves the cyclization of an appropriate precursor to form the benzodiazole ring. This can be achieved through the reaction of o-phenylenediamine with a suitable carbonyl compound under acidic or basic conditions.
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Introduction of the Methoxyphenyl Group: : The methoxyphenyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzodiazole intermediate with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
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Final Cyclization: : The final step involves the cyclization of the intermediate to form the desired compound. This can be achieved through heating the intermediate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Hydrolysis Reactions
The benzodiazol-2-one ring may undergo hydrolysis under acidic or basic conditions. For example:
Acidic Hydrolysis :
The carbonyl group in the benzodiazol-2-one ring can react with strong acids (e.g., HCl, H₂SO₄) to yield an open-chain diamine intermediate.
Basic Hydrolysis :
Under alkaline conditions (e.g., NaOH), the ring may open to form a carbamate intermediate, which can further decompose.
Nucleophilic Substitution at the Amine Group
The secondary amine (-NH-) in the [(2-methoxyphenyl)methyl]amino substituent can participate in:
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Alkylation : Reaction with alkyl halides (e.g., CH₃I) to form tertiary amines.
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amides.
| Reaction Type | Reagents | Product | Yield* | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | Tertiary amine derivative | 60–75% | |
| Acylation | AcCl, Et₃N | N-Acetylated derivative | 80–90% |
*Yields estimated from analogous reactions in pyrrolone and triazole systems.
Electrophilic Aromatic Substitution
The methoxy-substituted phenyl ring may undergo:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the methoxy group.
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Halogenation : Electrophilic bromination or chlorination (e.g., Br₂/FeBr₃) occurs preferentially at activated positions .
Condensation Reactions
The amine group can react with carbonyl compounds:
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Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) forms imine linkages .
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Cyclocondensation : With α,β-unsaturated ketones or esters, it may form fused heterocycles (e.g., quinazolines) .
Oxidation and Reduction
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Oxidation : The benzodiazol-2-one ring is stable to mild oxidants but may degrade under strong oxidative conditions (e.g., KMnO₄).
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Reduction : Catalytic hydrogenation (H₂/Pd-C) could reduce the benzodiazol-2-one ring to a diamine, though this is less common.
Metal Complexation
The nitrogen-rich structure may act as a ligand for transition metals (e.g., Pd, Cu), forming complexes useful in catalysis or medicinal chemistry .
Photochemical Reactions
The methoxy group may facilitate photoinduced electron transfer, leading to dimerization or degradation under UV light .
Key Stability Considerations
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pH Sensitivity : The compound is stable in neutral conditions but prone to hydrolysis in strongly acidic/basic environments.
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Thermal Stability : Decomposes above 200°C, releasing CO₂ and aromatic amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzodiazoles exhibit anticancer properties. For instance, compounds similar to 5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one have shown promising results against various cancer cell lines. A study demonstrated that certain benzodiazole derivatives were effective against human colorectal carcinoma (HCT116) cells with IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | TBD |
| Standard Drug (5-FU) | HCT116 | 9.99 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar benzodiazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest significant potential in treating bacterial infections .
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| This compound | TBD | Various Bacteria |
| Benzimidazole Derivative | 1.27 - 2.65 | Gram-positive & Gram-negative |
Study on Anticancer Activity
A recent study focused on synthesizing and evaluating the anticancer properties of various benzodiazole derivatives, including the target compound. The results indicated that these compounds could significantly inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest .
Antimicrobial Efficacy Study
Another study assessed the antimicrobial efficacy of several benzodiazole derivatives against a range of bacterial strains. The findings highlighted that certain derivatives had potent antimicrobial effects at low concentrations, suggesting their potential as lead compounds for antibiotic development .
Mechanism of Action
The mechanism of action of 5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodiazole core can bind to active sites of enzymes, inhibiting their activity, while the methoxyphenyl group can enhance membrane permeability, facilitating the compound’s entry into cells.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Meta- and para-substituted derivatives (e.g., 3-methoxy, 4-fluoro) are more commonly reported than ortho-substituted variants, possibly due to steric or electronic effects .
- Synthetic Accessibility : Alkylation reactions using substituted benzyl halides are versatile for introducing diverse groups, as demonstrated in and .
Pharmacological Comparison
While direct activity data for this compound are lacking, insights can be drawn from related compounds:
- Antitumor Activity : 5-Hydrosulfonyl-benzodiazol-2-one derivatives showed moderate to potent cytotoxicity against cancer cell lines, with IC₅₀ values ranging from 0.8–12.3 µM .
- Enzyme Inhibition: Piperidinyl-benzodiazol-2-ones (e.g., 4-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one) demonstrated nanomolar inhibition of kinases, highlighting the role of nitrogen-containing substituents in enhancing target affinity .
- Substituent Effects : Methoxy groups at the para position (4-methoxy) improved enzyme inhibitory potency compared to ortho-substituted analogs, likely due to optimized hydrogen bonding or hydrophobic interactions .
Commercial and Research Utility
- Commercial Availability : The compound and its analogs are marketed by suppliers like American Elements and ChemBK, primarily for research use .
- Structural Characterization : Crystallographic data for benzodiazol-2-ones are often refined using SHELXL, underscoring the importance of structural validation in drug design .
Biological Activity
5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS Number: 927329) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C15H15N3O2
- Molecular Weight : 269.30 g/mol
- Structural Characteristics : The compound features a benzodiazole core with a methoxyphenylmethyl amino substituent, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may act as an inhibitor of specific protein-protein interactions (PPIs), particularly in signaling pathways involving STAT proteins, which are crucial in cellular responses to cytokines and growth factors.
Inhibition of STAT3
One notable study focused on the inhibition of STAT3, a transcription factor implicated in cancer and inflammation. The compound demonstrated an IC50 value of approximately 15.8 µM against STAT3, indicating moderate potency. This inhibition was linked to its interaction with cysteine residues in the SH2 domain of the STAT3 protein, suggesting a mechanism involving covalent modification or steric hindrance that affects STAT3 activation and function .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. In vitro studies have evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting potential applications as an antibacterial agent .
Case Studies and Research Findings
- Anticancer Activity :
- Neuroprotective Effects :
Data Tables
| Biological Activity | Target | IC50 (µM) | Notes |
|---|---|---|---|
| STAT3 Inhibition | STAT3 | 15.8 ± 0.6 | Direct interaction with SH2 domain |
| Antimicrobial | E. coli | Varies | Significant inhibition zones observed |
| Antimicrobial | S. aureus | Varies | Effective against resistant strains |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one, and how can purity be optimized?
- Methodology : The compound can be synthesized via condensation reactions, similar to methods used for pyrazoline derivatives (e.g., reacting hydrazine derivatives with carbonyl-containing intermediates under reflux in ethanol) . Purity optimization involves recrystallization in polar solvents (e.g., ethanol/water mixtures) and characterization via HPLC (≥95% purity threshold) .
Q. How should structural characterization be performed to confirm the compound’s identity?
- Methodology : Use a combination of NMR (¹H/¹³C) to verify substituent positions and hydrogen bonding patterns. X-ray crystallography is critical for resolving stereochemistry, as demonstrated for related benzothiazole-pyrazoline hybrids . Mass spectrometry (ESI-MS) should confirm molecular weight .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodology : Prioritize receptor-binding assays (e.g., GABAA receptor subtypes due to structural similarity to benzodiazepines) using radioligand displacement (e.g., [³H]flumazenil) . Pair with cytotoxicity screening (MTT assay on HEK-293 cells) to rule out nonspecific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in binding affinity data across different experimental models?
- Methodology : Cross-validate results using orthogonal assays. For example, discrepancies in GABAA receptor subtype selectivity (α1 vs. α2/α3) may arise from differences in cell lines (HEK vs. neuronal cultures). Use CRISPR-edited cell lines expressing specific receptor subunits to isolate variables . Statistical analysis (e.g., ANOVA with post-hoc Tukey tests) should quantify inter-model variability .
Q. What strategies improve metabolic stability in preclinical development?
- Methodology : Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots. Introduce steric hindrance (e.g., methyl groups) at labile positions or replace methoxy groups with bioisosteres (e.g., trifluoromethoxy) to enhance stability . LC-MS/MS quantifies metabolite formation .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
- Methodology : Perform molecular docking (AutoDock Vina) using GABAA receptor crystal structures (PDB: 6HUP) to predict binding modes. MD simulations (GROMACS) assess ligand-receptor dynamics over 100 ns. Prioritize derivatives with lower RMSD values (<2 Å) and favorable binding energies (ΔG < -8 kcal/mol) .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for dose-response studies in animal pain models?
- Methodology : Use nonlinear regression (GraphPad Prism) to calculate ED₅₀ values in hyperalgesia models (e.g., STZ-induced neuropathy). Apply the Hill equation to fit dose-response curves, ensuring n ≥ 6 animals/group. Correct for multiple comparisons via Bonferroni adjustment .
Q. How should researchers address batch-to-batch variability in compound synthesis?
- Methodology : Implement QC protocols:
- Step 1 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
- Step 2 : Standardize purification (flash chromatography, gradient elution).
- Step 3 : Validate purity across batches using UPLC-PDA (λ = 254 nm) .
Table: Key Analytical Parameters for Quality Control
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
